8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is a heterocyclic compound characterized by the presence of both pyrrole and diazepine rings. Its molecular formula is , with a molecular weight of 229.08 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound falls under the category of pyrrolopyrazines, which are known for their broad spectrum of biological activities. It is classified as a heterocyclic organic compound, specifically a brominated derivative of pyrrolo[1,2-a][1,4]diazepine. The bromine atom in its structure enhances its reactivity and provides opportunities for further functionalization.
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves cyclization reactions. One common synthetic route includes:
This method has been optimized in industrial settings to maximize yield and purity while minimizing costs and environmental impact through techniques such as continuous flow reactors and green chemistry principles .
The structure of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one features a fused bicyclic system comprising a pyrrole ring and a diazepine ring. The presence of the bromine atom at the 8-position contributes to its unique chemical properties.
The chemical reactivity of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one allows it to participate in various reactions:
The physical properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one include:
Chemical properties include:
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one holds promise in various scientific fields:
The compound 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) belongs to a class of fused bicyclic heterocycles characterized by a unique tricyclic topology. Its systematic name reflects the fusion between a pyrrole ring (five-membered, nitrogen-containing) and a diazepinone moiety (seven-membered ring featuring two nitrogen atoms and a ketone group). The "1-one" suffix denotes the carbonyl group at position 1 of the diazepine ring. The bromine atom at the C8 position serves as a key site for chemical derivatization [1] [7] [9]. Its molecular formula is C₈H₉BrN₂O (MW: 229.07 g/mol), with the SMILES notation O=C1C2=CC(Br)=CN2CCCN1, precisely encoding the bicyclic connectivity and bromine substitution [2] [9]. Predicted physicochemical properties include a high boiling point (461.8±33.0 °C) and density (1.76±0.1 g/cm³), consistent with its polar, polycyclic architecture [7]. Table 1 summarizes its heterocyclic taxonomy.
Table 1: Heterocyclic Classification of 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Taxonomic Level | Classification | Descriptor |
---|---|---|
Ring System | Bicyclic | Fused pyrrole + 1,4-diazepinone |
Heteroatoms | N, N, O, Br | Br at C8, carbonyl at C1 |
Aromaticity | Partial | Pyrrole ring retains aromatic character |
Bridgehead | Non-chiral | Saturated diazepine ring |
Pyrrolo[1,2-a][1,4]diazepinones demonstrate a broad spectrum of bioactivities, though specific data for the 8-bromo derivative remains emergent. Unsubstituted or alkyl/aryl-substituted analogs exhibit documented CNS activity (sedative, anticonvulsant, myorelaxant) and anti-inflammatory effects [6]. The bromine atom at C8 enhances electrophilicity, potentially facilitating nucleophilic displacement reactions or influencing target binding affinity in biological systems. Notably, PROTAC technology repurposes this scaffold as a targeting ligand for the NF-κB subunit RelA/p65. Here, conjugation via the C8 position (e.g., via linkers attached to bromine's locus) enables proteasome-mediated degradation of this oncogenic transcription factor in cancer cells, showcasing its potential in targeted protein degradation therapeutics [5]. Fungicidal activity is also noted for some analogs [6].
The parent pyrrolo[1,2-a][1,4]diazepinone scaffold was first synthesized in 1971 by Cheeseman and Rafiq [6]. Research initially focused on CNS-active agents, exploiting the structural similarity to benzodiazepine anxiolytics. The introduction of halogenated variants, particularly the 8-bromo derivative (CAS registered 1379343-79-9), represents a more recent innovation driven by the need for versatile synthetic intermediates with modified electronic properties and enhanced derivatization potential. Its emergence correlates with advances in cancer therapeutics, particularly PROTAC development (post-2015), where its incorporation into bifunctional molecules like JP-163-16 (15d) demonstrated efficacy in degrading RelA/p65 [5]. Commercial availability from suppliers (e.g., Enamine, TRC) since the early 2020s underscores its growing importance in medicinal chemistry [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1